molecular formula C15H15PS B14678679 (3,3-Diphenylpropyl)phosphanethione CAS No. 31581-34-7

(3,3-Diphenylpropyl)phosphanethione

Cat. No.: B14678679
CAS No.: 31581-34-7
M. Wt: 258.3 g/mol
InChI Key: DFCZTGJGVKYOJV-UHFFFAOYSA-N
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Description

(3,3-Diphenylpropyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 3,3-diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor amines.

    Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Regeneration of 3,3-diphenylpropylamine.

    Substitution: Formation of various substituted phosphine derivatives.

Scientific Research Applications

(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    3,3-Diphenylpropylamine: A precursor in the synthesis of (3,3-Diphenylpropyl)phosphanethione.

    (3,3-Diphenylpropyl)(thioxo)phosphine: A structurally related compound with similar properties.

Uniqueness: this compound is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

31581-34-7

Molecular Formula

C15H15PS

Molecular Weight

258.3 g/mol

IUPAC Name

(1-phenyl-3-thiophosphorosopropyl)benzene

InChI

InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

DFCZTGJGVKYOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2

Origin of Product

United States

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